molecular formula C24H30N6O2 B3015943 1,7-dimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896818-37-4

1,7-dimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B3015943
CAS No.: 896818-37-4
M. Wt: 434.544
InChI Key: QTYBRPUTQMMOTF-UHFFFAOYSA-N
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Description

1,7-dimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS Number: 896818-37-4) is a chemical compound with the molecular formula C₂₄H₃₀N₆O₂ and a molecular weight of 434.534 g/mol . This purine and imidazopyridine derivative is offered for research applications and is part of a class of compounds that have been investigated for potential use in immunological research . The structural core of the molecule features a complex imidazo[2,1-f]purine-dione system, which is substituted with phenethyl and piperidine-containing side chains. These specific modifications are of significant interest in early-stage discovery research for exploring biological pathways and mechanisms. The compound is supplied exclusively for laboratory research purposes. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Researchers should handle this material with appropriate safety precautions in accordance with laboratory safety protocols.

Properties

IUPAC Name

4,7-dimethyl-6-(2-phenylethyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O2/c1-18-17-30-20-21(25-23(30)28(18)14-11-19-9-5-3-6-10-19)26(2)24(32)29(22(20)31)16-15-27-12-7-4-8-13-27/h3,5-6,9-10,17H,4,7-8,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYBRPUTQMMOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC=CC=C4)N(C(=O)N(C3=O)CCN5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,7-Dimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazopurine-2,4-dione class. This class includes molecules structurally related to caffeine and theophylline, with potential applications in pharmacology, particularly in the treatment of psychiatric disorders due to their interaction with serotonin receptors.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring fused to a purine core. Although specific physicochemical properties are not extensively documented, its structural analogs have shown significant biological activity.

1. Serotonin Receptor Interaction

Research indicates that this compound acts as a partial agonist at the serotonin 5-HT1A receptor , which is critical in regulating mood, anxiety, and cognition. This receptor's modulation is a promising pathway for developing new antidepressant therapies. Studies have demonstrated that derivatives of imidazopurine compounds can exhibit varying degrees of affinity for serotonin receptors:

  • Partial Agonistic Activity : The compound shows potential as an antidepressant with improved safety profiles compared to traditional medications like SSRIs (selective serotonin reuptake inhibitors) .

2. Antidepressant and Anxiolytic Effects

Preliminary pharmacological studies suggest that derivatives of this compound may possess significant antidepressant and anxiolytic effects. For instance:

  • Forced Swim Test (FST) : In vivo studies using the FST in mice indicated that certain derivatives exhibit greater potency than established anxiolytics such as diazepam .

Table 1: Summary of Biological Activities

Activity Effect Reference
5-HT1A Receptor AgonismPartial agonist activity linked to mood regulation
Antidepressant PotentialDemonstrated efficacy in animal models
Anxiolytic ActivityGreater effect than diazepam in preclinical tests

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis of Derivatives : A series of derivatives were synthesized and evaluated for their pharmacological activity against various serotonin receptors and phosphodiesterases (PDEs). The results indicated promising receptor affinity and potential for further development as antidepressants .
  • Molecular Modeling Studies : Computational studies have provided insights into the binding interactions at the 5-HT1A receptor, suggesting modifications that could enhance efficacy and selectivity for therapeutic applications .
  • Comparative Efficacy : In comparative studies with existing antidepressants, certain derivatives showed enhanced efficacy in reducing depressive-like behaviors in animal models, indicating their potential utility in clinical settings .

Scientific Research Applications

5-HT1A Receptor Modulation

Research indicates that 1,7-dimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may act as a ligand for the serotonin 5-HT1A receptor. This receptor is crucial in regulating mood, anxiety, and cognition. The compound exhibits partial agonistic activity at the 5-HT1A receptor, suggesting its potential as an antidepressant with possibly improved safety and tolerability profiles compared to existing therapies.

Potential Therapeutic Uses

Given its interaction with the 5-HT1A receptor, the compound could be explored for several therapeutic applications:

  • Antidepressant Development : Its partial agonism may lead to a new class of antidepressants that provide relief with fewer side effects.
  • Anxiolytic Effects : By modulating serotonin pathways, it may help alleviate anxiety disorders.
  • Cognitive Enhancer : The potential cognitive-enhancing effects warrant further investigation in neurodegenerative diseases.

Study 1: Antidepressant Activity

A study focused on various imidazopurine derivatives demonstrated that compounds with similar structural features exhibited significant antidepressant-like effects in animal models. The findings suggest that modifications to the imidazole ring can enhance binding affinity to serotonin receptors.

Study 2: Neuropharmacological Profiles

Another investigation into related compounds revealed their efficacy in modulating neurotransmitter systems associated with mood regulation. These findings imply that similar mechanisms might be at play for this compound.

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Compound Name & Structure Position 8 Substituent Position 3 Substituent Molecular Weight Key Activities & Applications References
Target Compound : 1,7-dimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Phenethyl 2-(Piperidin-1-yl)ethyl 436.5 g/mol† Potential 5-HT1A agonism, TGF-β inhibition
8-(3-Chloro-4-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione () 3-Chloro-4-methylphenyl 2-Methylallyl 385.8 g/mol Undisclosed; likely kinase/receptor modulation
8-[2-(4-Benzylpiperazin-1-yl)ethyl]-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione () 2-(4-Benzylpiperazin-1-yl)ethyl 1,7-Dimethyl 437.5 g/mol Serotonin/dopamine receptor affinity
AZ-853 : 8-(4-(4-(2-Fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione () 4-(4-(2-Fluorophenyl)piperazinyl)butyl 1,3-Dimethyl 506.5 g/mol 5-HT1A partial agonist (antidepressant)
8-Ethyl-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione () Ethyl Propyl 289.3 g/mol Kinase inhibition (structural simplicity)
8-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione () 2-(4-(4-Methoxyphenyl)piperazinyl)ethyl 1,7-Dimethyl 437.5 g/mol Enhanced PDE4B/PDE10A inhibition

†Calculated based on molecular formula C24H29N7O2.

Key Observations:

Position 8 Modifications :

  • Phenethyl (target compound) vs. arylpiperazinylalkyl ():
  • Phenethyl groups favor TGF-β inhibition (relevant in fibrosis/cancer) due to hydrophobic interactions .
  • Piperazinylalkyl chains (e.g., AZ-853) enhance 5-HT1A receptor partial agonism, critical for antidepressant activity .
    • Smaller substituents (e.g., ethyl in ) reduce steric hindrance, improving solubility but limiting receptor specificity .

Position 3 Modifications :

  • 2-(Piperidin-1-yl)ethyl (target) vs. piperazinylalkyl ():
  • Piperidine (6-membered, one N) offers moderate basicity, enhancing CNS penetration compared to piperazine (two N atoms) .
  • Piperazinyl groups (e.g., ) increase PDE4B/PDE10A inhibitory activity by facilitating hydrogen bonding .

Pharmacological Outcomes :

  • Antidepressant Activity : AZ-853 and AZ-861 () show divergent efficacy due to fluorophenyl vs. trifluoromethylphenyl groups. AZ-861’s stronger 5-HT1A agonism is offset by AZ-853’s superior brain bioavailability .
  • Kinase Inhibition : Simplistic substituents (e.g., propyl in ) are associated with selective kinase targeting, though with reduced potency compared to bulkier analogs .

Research Findings and Clinical Implications

Receptor Binding and Selectivity

  • 5-HT1A Receptor : The target compound’s phenethyl group may compete with AZ derivatives () for receptor docking, but its piperidine chain likely reduces α1-adrenergic off-target effects (a drawback of AZ-853) .
  • Dopamine D2 Receptor : Piperazinyl derivatives () exhibit higher D2 affinity, suggesting utility in schizophrenia or Parkinson’s disease, whereas the target compound’s phenethyl group may prioritize serotoninergic activity .

Therapeutic Potential

  • Depression : Target compound’s balance of 5-HT1A agonism and CNS penetration warrants preclinical evaluation against AZ-853 .
  • Fibrosis/Cancer : implicates imidazo[2,1-f]purine-2,4-diones in TGF-β suppression, suggesting the target compound’s applicability in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,7-dimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including cyclization and functionalization. For example, Huisgen cycloaddition (click chemistry) under mild conditions (e.g., CuI catalysis, sodium ascorbate, tert-butanol/water at 65°C for 3 hours) is effective for introducing triazole moieties in structurally related purinediones . Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) is commonly used for purification, yielding 10–55% depending on substituents . Optimization should focus on solvent systems and catalyst ratios to improve yields.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm substituent positions, particularly for phenethyl and piperidinyl groups. For example, aromatic protons in phenethyl appear at δ 7.2–7.4 ppm, while piperidinyl protons show signals at δ 1.4–2.8 ppm .
  • HRMS (ESI) : Validate molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ calculated for C₂₄H₃₁N₇O₂: 470.2556, observed: 470.2558) .
  • IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and amine/imine vibrations (3200–3400 cm⁻¹) .

Q. How can solubility challenges be addressed during in vitro assays?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) for initial stock solutions. For aqueous compatibility, employ cyclodextrin-based encapsulation or synthesize water-soluble analogs by introducing polar substituents (e.g., hydroxyl or carboxyl groups) at non-critical positions, as demonstrated in 8-substituted purinediones .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among structurally similar analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., phenethyl vs. fluorophenethyl) and evaluate adenosine receptor binding affinity using radioligand assays (e.g., A₁/A₂A receptor displacement) .
  • Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding modes in adenosine receptor pockets. Compare results with experimental IC₅₀ values to identify critical interactions (e.g., π-π stacking with Phe168 in A₂A receptors) .
  • Statistical Analysis : Apply multivariate regression to correlate substituent electronic/hydrophobic parameters (Hammett σ, logP) with activity trends .

Q. How to design experiments to elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Kinetic Studies : Perform time-course assays (e.g., cAMP accumulation in CHO cells expressing adenosine receptors) to determine agonist/antagonist behavior .
  • Knockout Models : Use CRISPR-Cas9-engineered cell lines lacking specific receptors (e.g., A₂A) to confirm target specificity .
  • Pathway Analysis : Employ phosphoproteomics or RNA-seq to identify downstream signaling pathways (e.g., MAPK/ERK) affected by the compound .

Q. What computational approaches are effective for optimizing this compound’s pharmacokinetic profile?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to predict logP, BBB permeability, and CYP450 interactions. For instance, reducing logP from 3.5 to 2.8 via polar substituents may enhance solubility .
  • MD Simulations : Conduct molecular dynamics (e.g., GROMACS) to assess stability in lipid bilayers and estimate half-life .
  • QSAR Modeling : Develop quantitative models using descriptors like polar surface area (PSA) to optimize bioavailability .

Q. How can discrepancies in melting points or crystallinity between batches be systematically addressed?

  • Methodological Answer :

  • Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate stable polymorphs .
  • DSC/TGA Analysis : Characterize thermal behavior (e.g., melting point variations ±5°C) to identify amorphous vs. crystalline forms .
  • Process Control : Implement PAT (Process Analytical Technology) tools for real-time monitoring of crystallization kinetics .

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